N-{[1-(dimethylamino)cyclohexyl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide
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Overview
Description
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a dimethylamino group, and a phenoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of the cyclohexyl intermediate by reacting cyclohexanone with dimethylamine under reductive amination conditions.
Attachment of the Phenoxy Group: The cyclohexyl intermediate is then reacted with 5-methyl-2-(propan-2-yl)phenol in the presence of a suitable base, such as sodium hydride, to form the phenoxy derivative.
Formation of the Propanamide Moiety: Finally, the phenoxy derivative is reacted with 2-bromo-2-methylpropionyl chloride in the presence of a base, such as triethylamine, to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **N-{[1-(dimethylamino)cyclohexyl]methyl}-2-[4-methyl-2-(propan-2-yl)phenoxy]propanamide
- **N-{[1-(dimethylamino)cyclohexyl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]butanamide
Uniqueness
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H36N2O2 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]-2-(5-methyl-2-propan-2-ylphenoxy)propanamide |
InChI |
InChI=1S/C22H36N2O2/c1-16(2)19-11-10-17(3)14-20(19)26-18(4)21(25)23-15-22(24(5)6)12-8-7-9-13-22/h10-11,14,16,18H,7-9,12-13,15H2,1-6H3,(H,23,25) |
InChI Key |
MJVMAUDRTHLCDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)NCC2(CCCCC2)N(C)C |
Origin of Product |
United States |
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